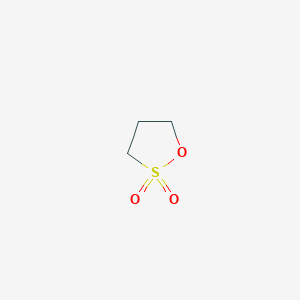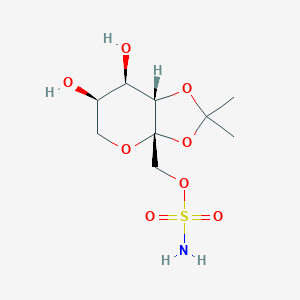![molecular formula C21H19NO3S B022726 Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate CAS No. 329217-05-2](/img/structure/B22726.png)
Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have been studied for their unique properties and reactions. The research often aims to explore the synthesis of new derivatives, understand their molecular structure, and evaluate their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including etherification, sulfonyl chloride reactions, amination, and esterification, leading to high yields under optimized conditions (Xu, Guo, Li, & Liu, 2018). Another approach includes the use of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) for N-phthaloylation, offering a simple, racemization-free method that yields excellent results with various amino compounds (Casimir, Guichard, & Briand, 2002).
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted through crystallography, revealing complex hydrogen-bonded sheets and chains in their crystalline forms. These structures are essential for understanding the compound's stability and reactivity (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical reactions of similar compounds involve various hydrogen bonds and polarized molecular-electronic structures, which are crucial for their reactivity and potential applications (Portilla et al., 2007). Photoredox-catalyzed cascade annulations have been developed to synthesize benzothiophenes and benzoselenophenes from related compounds, showcasing the versatility in chemical transformations (Yan, Xu, Zhou, Chen, & Song, 2018).
Applications De Recherche Scientifique
Chemical Synthesis and Optimization
Research on compounds structurally related to "Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate" often focuses on synthetic methodologies and process optimization. For instance, the work by Xu et al. (2018) explores the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, highlighting the optimization of reaction conditions to improve yield across multiple steps, demonstrating the importance of fine-tuning synthetic routes for efficiency and scalability (Xu, Guo, Li, & Liu, 2018).
Novel Chemical Entities and Their Applications
Research efforts are also directed towards generating novel chemical entities with specific functional groups, offering potential applications in various fields, including materials science and pharmaceuticals. As an example, Ukrainets et al. (2014) describe the cyclization of a methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate to produce novel anilides, underscoring the synthetic versatility of similar compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Molecular Docking and Biological Activity
Investigations into the biological activities of related compounds, supported by molecular docking studies, can provide insights into their potential therapeutic applications. For instance, compounds synthesized from similar chemical frameworks have been studied for their antifungal, antimicrobial, and antiproliferative properties, as seen in the work of Nimbalkar et al. (2016), who assessed the antifungal activity of novel Mannich bases against various pathogens (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Antioxidant and Enzyme Inhibition Properties
Further, the antioxidant and enzyme inhibition potentials of compounds with benzoate and sulfonamide functionalities have been explored, indicating the relevance of these chemical groups in designing molecules with desired biological activities. The work by Then et al. (2017) exemplifies this approach by synthesizing compounds evaluated for their radical scavenging capabilities (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).
Propriétés
IUPAC Name |
methyl 2-(2-amino-5-phenylmethoxyphenyl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-24-21(23)17-9-5-6-10-19(17)26-20-13-16(11-12-18(20)22)25-14-15-7-3-2-4-8-15/h2-13H,14,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKHHUQYDKLTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445238 | |
| Record name | Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate | |
CAS RN |
329217-05-2 | |
| Record name | Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



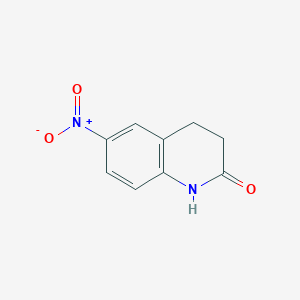

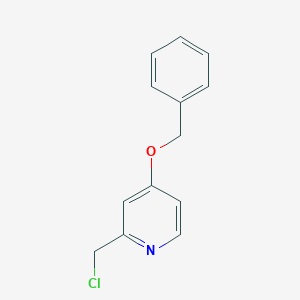




![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)
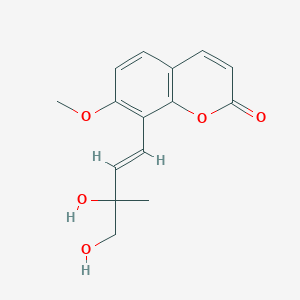
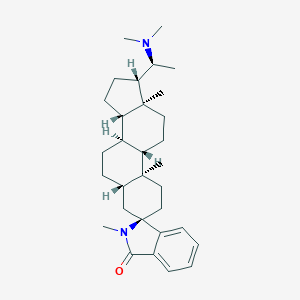
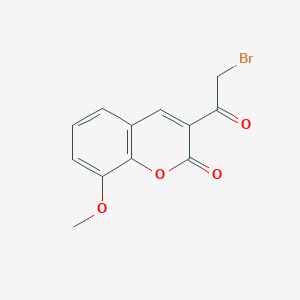
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
